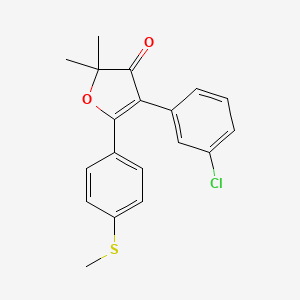
2-(Aminomethyl)-5-bromobenzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-5-bromobenzeneethanol is an organic compound that features both an amino group and a bromine atom attached to a benzene ring, along with an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-bromobenzeneethanol typically involves a multi-step process:
Bromination: The starting material, benzeneethanol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the benzene ring.
Aminomethylation: The brominated intermediate is then subjected to aminomethylation. This can be achieved by reacting the intermediate with formaldehyde and a suitable amine, such as methylamine, under acidic conditions to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-5-bromobenzeneethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(Aminomethyl)benzeneethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Aminomethyl)-5-bromobenzaldehyde or 2-(Aminomethyl)-5-bromobenzoic acid.
Reduction: 2-(Aminomethyl)benzeneethanol.
Substitution: Products depend on the nucleophile used, such as 2-(Aminomethyl)-5-azidobenzeneethanol or 2-(Aminomethyl)-5-cyanobenzeneethanol.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-5-bromobenzeneethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-5-bromobenzeneethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)benzeneethanol: Lacks the bromine atom, which may result in different reactivity and binding properties.
2-(Aminomethyl)-5-chlorobenzeneethanol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
2-(Aminomethyl)-5-fluorobenzeneethanol: Contains a fluorine atom, which can significantly alter the compound’s reactivity and interactions due to the high electronegativity of fluorine.
Uniqueness
2-(Aminomethyl)-5-bromobenzeneethanol is unique due to the presence of both an aminomethyl group and a bromine atom on the benzene ring. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H12BrNO |
|---|---|
Peso molecular |
230.10 g/mol |
Nombre IUPAC |
2-[2-(aminomethyl)-5-bromophenyl]ethanol |
InChI |
InChI=1S/C9H12BrNO/c10-9-2-1-8(6-11)7(5-9)3-4-12/h1-2,5,12H,3-4,6,11H2 |
Clave InChI |
WYISFVAGILXVBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)CCO)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


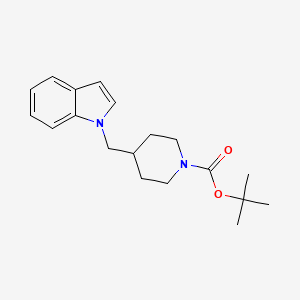
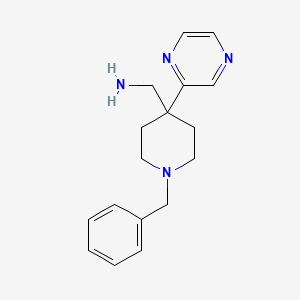
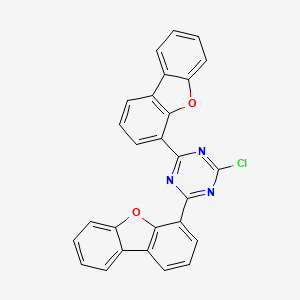
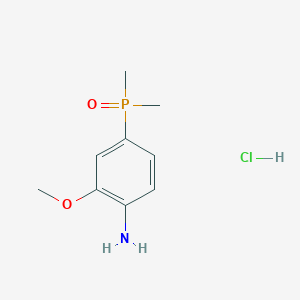
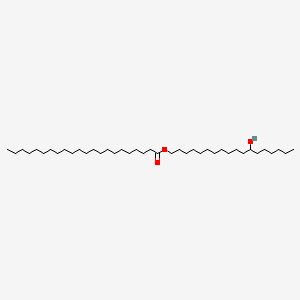
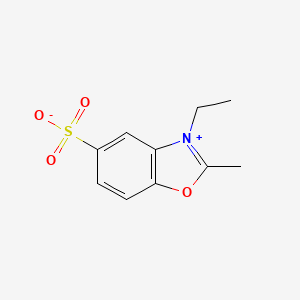
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
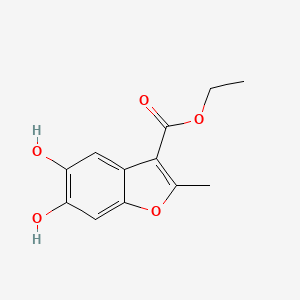
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)

![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)
![1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one](/img/structure/B13979927.png)

